4-naphthalen-1-yl-2,6-dipyridin-2-ylpyridine
Description
4-Naphthalen-1-yl-2,6-dipyridin-2-ylpyridine is a polycyclic aromatic compound featuring a central pyridine ring substituted at the 4-position with a naphthalene group and at the 2- and 6-positions with pyridin-2-yl groups.
Similar compounds, such as terpyridines and pyrazolo-pyridazines, are well-documented in crystallography and medicinal chemistry .
Properties
IUPAC Name |
4-naphthalen-1-yl-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3/c1-2-10-20-18(8-1)9-7-11-21(20)19-16-24(22-12-3-5-14-26-22)28-25(17-19)23-13-4-6-15-27-23/h1-17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJBCFSNCQTVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NC(=C3)C4=CC=CC=N4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Naphthalen-1-yl)-2,2’:6’,2’'-terpyridine typically involves the coupling of a naphthalene derivative with a terpyridine precursor. One common method is the Suzuki coupling reaction, where a naphthalenylboronic acid reacts with a halogenated terpyridine under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 4’-(Naphthalen-1-yl)-2,2’:6’,2’'-terpyridine are not well-documented, the general approach would likely involve large-scale Suzuki coupling reactions. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4’-(Naphthalen-1-yl)-2,2’:6’,2’'-terpyridine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while substitution can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
4’-(Naphthalen-1-yl)-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Its stability and reactivity make it valuable in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 4’-(Naphthalen-1-yl)-2,2’:6’,2’'-terpyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it useful in catalysis and electronic applications. The naphthalene moiety can also participate in π-π interactions, further influencing the compound’s behavior in various environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A. 4-Naphthalen-1-yl-2,7-diphenyl-2H-pyrazolo[3,4-d]pyridazine (Compound 8, )
- Core Structure : Pyrazolo[3,4-d]pyridazine (a fused bicyclic system) vs. pyridine.
- Substituents : Naphthalen-1-yl at position 4 and phenyl groups at positions 2 and 5.
- Key Data: Melting Point: 287°C Molecular Formula: C27H18N4 NMR: δ 7.45–8.18 (m, 17H, Ar-H), 8.91 (s, 1H, pyrazole-H5) Applications: Not explicitly stated, but fused heterocycles often exhibit biological activity .
B. 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine ()
- Core Structure : Terpyridine (three pyridine rings) vs. single pyridine with substituents.
- Substituents : Methoxyphenyl at the 4'-position.
- Key Data :
C. Chloro-Substituted Dihydropyridine Derivatives ()
- Core Structure : Dihydropyrimidine (partially saturated) vs. fully aromatic pyridine.
- Substituents : Chloro, hydroxy, and aryl groups.
- Key Data :
Physicochemical Properties
Table 1: Comparative Physical Properties
*Assumed based on structural similarity to Compound 6.
Biological Activity
4-Naphthalen-1-yl-2,6-dipyridin-2-ylpyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of 4-naphthalen-1-yl-2,6-dipyridin-2-ylpyridine can be represented as follows:
This compound features a naphthalene moiety linked to a dipyridine structure, which is significant for its biological interactions.
The biological activity of 4-naphthalen-1-yl-2,6-dipyridin-2-ylpyridine is primarily attributed to its ability to interact with various molecular targets. It has been shown to act as an inhibitor for several enzymes and receptors, influencing key biological pathways. The compound's dipyridine structure allows it to participate in coordination with metal ions, which can enhance its biological efficacy.
Anticancer Activity
Recent studies have indicated that 4-naphthalen-1-yl-2,6-dipyridin-2-ylpyridine exhibits anticancer properties . In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase activation |
| HeLa | 15.0 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound has also shown antimicrobial activity against various bacterial strains. Studies reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 1: Anticancer Effects
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of 4-naphthalen-1-yl-2,6-dipyridin-2-ylpyridine on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed under microscopy.
Case Study 2: Antimicrobial Efficacy
Research published in Antibiotics evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The study concluded that the compound could serve as a lead for developing new antimicrobial agents due to its potent activity and low toxicity profile in preliminary toxicity assays on human cell lines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for enhancing the biological activity of this compound. Modifications at specific positions on the naphthalene or pyridine rings may lead to improved potency and selectivity towards desired targets. Preliminary SAR studies suggest that substituents on the pyridine rings significantly affect both anticancer and antimicrobial activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
